PP242

Catalog No.
S548538
CAS No.
1092351-67-1
M.F
C16H16N6O
M. Wt
308.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PP242

CAS Number

1092351-67-1

Product Name

PP242

IUPAC Name

2-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol

Molecular Formula

C16H16N6O

Molecular Weight

308.34 g/mol

InChI

InChI=1S/C16H16N6O/c1-8(2)22-16-13(15(17)18-7-19-16)14(21-22)12-6-9-5-10(23)3-4-11(9)20-12/h3-8,20,23H,1-2H3,(H2,17,18,19)

InChI Key

MFAQYJIYDMLAIM-UHFFFAOYSA-N

SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N

Solubility

soluble in DMSO

Synonyms

PP242; PP 242; PP-242; Torkinib.

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(N3)C=CC(=C4)O)N

Description

The exact mass of the compound 2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol is 308.13856 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Databases:

    • The compound can be found in PubChem, a public database of chemical information, but there is no mention of its biological activity or research applications [].
    • Similarly, AK Scientific, a supplier of laboratory chemicals, offers PP242 hydrate but without any details on its scientific uses.
  • Potential Research Areas:

    • The structure of PP242 combines two heterocyclic rings, indole and pyrazolopyrimidine. These rings are found in many biologically active molecules, suggesting PP242 could be a candidate for research in various areas like medicinal chemistry or drug discovery [, ].
    • However, there is no scientific literature available to confirm this hypothesis.

PP242 is a novel small-molecule inhibitor that selectively targets the mechanistic target of rapamycin (mTOR) kinase, specifically inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). It binds to the adenosine triphosphate (ATP)–binding site of mTOR with an inhibitory concentration (IC50) of approximately 8 nM, demonstrating a potent capacity to disrupt mTOR signaling pathways critical for cell growth and survival in various cancer types, including leukemia, gastric cancer, and glioblastoma .

PP242 primarily functions by inhibiting the phosphorylation of key downstream targets of mTORC1 and mTORC2, including protein kinase B (AKT), S6 kinase (S6K), and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). The inhibition of these pathways leads to reduced protein synthesis and promotes apoptosis in cancer cells. For example, in acute myeloid leukemia (AML) cells, PP242 has been shown to induce apoptosis by disrupting the interaction between leukemic cells and their stromal microenvironment .

The biological activity of PP242 is characterized by its ability to induce cell death in various cancer cell lines. Studies have demonstrated that PP242 effectively inhibits cell proliferation, migration, and angiogenesis across multiple cancer types. In gastric cancer models, it suppresses tumor growth by targeting the PI3K/AKT/mTOR pathway . Furthermore, in glioblastoma models, PP242 has been shown to enhance autophagy levels while reducing invasiveness and stemness properties of cancer cells .

PP242 has significant potential as a therapeutic agent in oncology. Its applications include:

  • Cancer Treatment: It is primarily investigated for its anti-cancer properties in leukemia and solid tumors.
  • Research Tool: Used extensively in laboratory settings to study the role of mTOR signaling in cancer biology and therapeutic resistance.
  • Combination Therapy: Enhances the efficacy of other treatments, such as tyrosine kinase inhibitors, particularly in leukemia models .

Interaction studies have shown that PP242 not only inhibits mTOR signaling but also interferes with various signaling pathways that promote cancer cell survival. For instance, it reduces the expression of CXC chemokine receptor type 4 (CXCR4), which is crucial for leukemia cell survival within the bone marrow microenvironment . Additionally, metabolic profiling indicates that PP242 alters lipid metabolism and amino acid profiles in treated tissues, suggesting broader metabolic impacts beyond direct kinase inhibition .

PP242 is part of a class of compounds known as mTOR inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMechanismUnique Features
RapamycinmTORC1 inhibitorPrimarily affects mTORC1; less effective against mTORC2.
Torin1Dual mTORC1 and mTORC2 inhibitorMore potent than rapamycin but with different pharmacokinetics.
AZD8055ATP-competitive mTOR inhibitorSimilar mechanism but varies in selectivity and potency across different cancers.
Ku0063794Dual inhibitorTargets both complexes but has distinct side effects compared to PP242.

PP242 stands out due to its ability to effectively inhibit both mTORC1 and mTORC2 with high specificity, making it a valuable candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

308.13855916 g/mol

Monoisotopic Mass

308.13855916 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H5669VNZ7V

Wikipedia

2-(4-amino-1-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)-5-indolol

Dates

Modify: 2023-08-15
1: Gordeev SA, Bykova TV, Zubova SG, Bystrova OA, Martynova MG, Pospelov VA, Pospelova TV. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells. Oncotarget. 2015 Dec 29;6(42):44905-26. doi: 10.18632/oncotarget.6457. PubMed PMID: 26636543; PubMed Central PMCID: PMC4792600.
2: Cheng L, Xia Z, Bian X, Li G, Hu J, Cao Y, Wang Q, Qian X. Combination of cetuximab and PP242 synergistically suppress the progression of wild-type KRAS colorectal carcinoma. Onco Targets Ther. 2015 Nov 2;8:3185-92. doi: 10.2147/OTT.S82453. eCollection 2015. PubMed PMID: 26586952; PubMed Central PMCID: PMC4636092.
3: Zhang Z, Zhang G, Kong C, Gong D. PP242 suppresses bladder cancer cell proliferation and migration through deactivating the mammalian target of rapamycin complex 2/AKT1 signaling pathway. Mol Med Rep. 2016 Jan;13(1):333-8. doi: 10.3892/mmr.2015.4528. Epub 2015 Nov 6. PubMed PMID: 26548560.
4: Benavides-Serrato A, Anderson L, Holmes B, Cloninger C, Artinian N, Bashir T, Gera J. mTORC2 modulates feedback regulation of p38 MAPK activity via DUSP10/MKP5 to confer differential responses to PP242 in glioblastoma. Genes Cancer. 2014 Nov;5(11-12):393-406. PubMed PMID: 25568665; PubMed Central PMCID: PMC4279437.
5: Shi F, Yang X, Gong Y, Shi R, Yang X, Naren D, Wu J. The antileukemia roles of PP242 alone or in combination with daunorubicin in acute leukemia. Anticancer Drugs. 2015 Apr;26(4):410-21. doi: 10.1097/CAD.0000000000000200. PubMed PMID: 25535978.
6: Zhang X, Wang X, Qin L, Xu T, Zhu Z, Zhong S, Zhang M, Shen Z. The dual mTORC1 and mTORC2 inhibitor PP242 shows strong antitumor activity in a pheochromocytoma PC12 cell tumor model. Urology. 2015 Jan;85(1):273.e1-7. doi: 10.1016/j.urology.2014.09.020. Epub 2014 Nov 6. PubMed PMID: 25440763.
7: Qin Y, Zhao X, Fang Y. PP242 synergizes with suberoylanilide hydroxamic acid to inhibit growth of ovarian cancer cells. Int J Gynecol Cancer. 2014 Oct;24(8):1373-80. doi: 10.1097/IGC.0000000000000238. PubMed PMID: 25188886.
8: Xing X, Zhang L, Wen X, Wang X, Cheng X, Du H, Hu Y, Li L, Dong B, Li Z, Ji J. PP242 suppresses cell proliferation, metastasis, and angiogenesis of gastric cancer through inhibition of the PI3K/AKT/mTOR pathway. Anticancer Drugs. 2014 Nov;25(10):1129-40. doi: 10.1097/CAD.0000000000000148. PubMed PMID: 25035961; PubMed Central PMCID: PMC4222793.
9: Ono A, Oike R, Okuhashi Y, Takahashi Y, Itoh M, Nara N, Tohda S. Comparative effects of PP242 and rapamycin on mTOR signalling and NOTCH signalling in leukemia cells. Anticancer Res. 2013 Mar;33(3):809-13. PubMed PMID: 23482748.
10: Zeng Z, Shi YX, Tsao T, Qiu Y, Kornblau SM, Baggerly KA, Liu W, Jessen K, Liu Y, Kantarjian H, Rommel C, Fruman DA, Andreeff M, Konopleva M. Targeting of mTORC1/2 by the mTOR kinase inhibitor PP242 induces apoptosis in AML cells under conditions mimicking the bone marrow microenvironment. Blood. 2012 Sep 27;120(13):2679-89. Epub 2012 Jul 23. PubMed PMID: 22826565; PubMed Central PMCID: PMC3460689.
11: Hoang B, Benavides A, Shi Y, Yang Y, Frost P, Gera J, Lichtenstein A. The PP242 mammalian target of rapamycin (mTOR) inhibitor activates extracellular signal-regulated kinase (ERK) in multiple myeloma cells via a target of rapamycin complex 1 (TORC1)/eukaryotic translation initiation factor 4E (eIF-4E)/RAF pathway and activation is a mechanism of resistance. J Biol Chem. 2012 Jun 22;287(26):21796-805. doi: 10.1074/jbc.M111.304626. Epub 2012 May 3. PubMed PMID: 22556409; PubMed Central PMCID: PMC3381142.

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